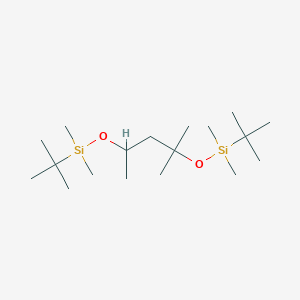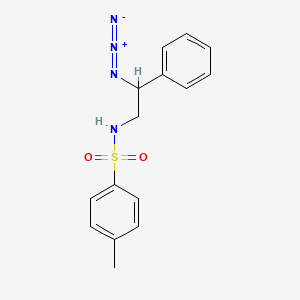![molecular formula C17H12O4 B15163928 5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one CAS No. 195320-26-4](/img/structure/B15163928.png)
5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is a complex organic compound belonging to the benzofuran family. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzofuran core .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A structurally similar compound with similar biological activities.
8-Methoxypsoralen: Another derivative with significant therapeutic applications.
Angelicin: Known for its use in the treatment of skin diseases.
Uniqueness
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Propriétés
Numéro CAS |
195320-26-4 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
5-methoxy-4-methyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O4/c1-9-7-14(18)21-17-15(9)12(19-2)8-13-16(17)10-5-3-4-6-11(10)20-13/h3-8H,1-2H3 |
Clé InChI |
PKIHKVFVONFMCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C3C4=CC=CC=C4OC3=CC(=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)

![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)

methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)


![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)

![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
